1,4-Bis(3-aminopropyl)piperazine (BAPP): A Technical Guide for Advanced Research and Development
1,4-Bis(3-aminopropyl)piperazine (BAPP): A Technical Guide for Advanced Research and Development
Introduction: The Strategic Importance of a Diamine Building Block
1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3), hereafter referred to as BAPP, is a symmetrical diamine featuring a central piperazine ring flanked by two aminopropyl arms. This unique architecture imparts a combination of flexibility, basicity, and bivalency, making it a highly versatile building block in modern medicinal chemistry and materials science.[1] Its significance extends from serving as a flexible linker in complex drug molecules to acting as a foundational component in the synthesis of specialty polymers and chelating agents.[1]
This guide provides an in-depth technical overview of BAPP, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to offer insights into its synthesis, applications, and handling, grounded in established scientific principles and practical laboratory considerations.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. BAPP is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][2] The presence of four nitrogen atoms—two tertiary within the piperazine core and two primary at the termini—defines its chemical reactivity and physical behavior.
The causality behind its properties is rooted in its structure. The aliphatic aminopropyl chains provide conformational flexibility, while the piperazine ring offers a more rigid, defined spatial orientation. The primary amine groups are the principal sites for a wide array of chemical modifications, and their basicity is a key factor in both synthesis and biological interactions. Its high boiling point and good solubility in water are attributable to extensive intermolecular hydrogen bonding facilitated by the amine functionalities.[3]
Table 1: Key Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine
| Property | Value | Source(s) |
| CAS Number | 7209-38-3 | [1][3][4][5] |
| Molecular Formula | C10H24N4 | [1][4][5] |
| Molecular Weight | 200.32 g/mol | [1][4][5] |
| Appearance | Colorless to almost clear liquid | [1] |
| Melting Point | 14-15 °C (lit.) | [1][4] |
| Boiling Point | 150-152 °C at 2 mmHg (lit.) | [4] |
| 158 °C at 14 mmHg | [1] | |
| Density | 0.973 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.502 (lit.) | [4] |
| Solubility | Very soluble in water | [3] |
| IUPAC Name | 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine | [5] |
| Synonyms | 1,4-Di(3-aminopropyl)piperazine, BAPP | [1][6][7] |
Section 2: Synthesis and Purification Strategies
The most prevalent and industrially scalable synthesis of BAPP involves the double Michael addition of piperazine to acrylonitrile, followed by the reduction of the resulting dinitrile intermediate. This two-step process is favored for its high efficiency and the ready availability of the starting materials.
Step-by-Step Synthesis Protocol:
-
Cyanoethylation of Piperazine:
-
Reaction: Anhydrous piperazine is reacted with two equivalents of acrylonitrile. This is a classic Michael addition reaction where the secondary amine nitrogens of piperazine act as nucleophiles, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.
-
Rationale: The reaction is typically carried out in a protic solvent like water or a lower alcohol to facilitate proton transfer steps. It is often performed at a moderately elevated temperature to ensure a reasonable reaction rate. The absence of a catalyst is common, as the inherent nucleophilicity of piperazine is sufficient.
-
Intermediate: The product of this step is 1,4-piperazinedipropionitrile.
-
-
Reduction of the Dinitrile:
-
Reaction: The isolated 1,4-piperazinedipropionitrile is reduced to form BAPP. Catalytic hydrogenation is the preferred method for its high yield and clean conversion.
-
Catalyst Choice: Raney Nickel or Cobalt is frequently employed as the catalyst. These catalysts are highly effective for the reduction of nitriles to primary amines. The choice between them can depend on factors like cost, desired reaction conditions (pressure and temperature), and sensitivity of other functional groups (though none are present here).
-
Solvent and Conditions: The reduction is performed in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The reaction is conducted under a high pressure of hydrogen gas (e.g., 50-150 bar) at an elevated temperature (e.g., 80-120 °C).
-
Mechanism Insight: The nitrile groups are adsorbed onto the catalyst surface, where they are sequentially hydrogenated to the corresponding primary amines.
-
-
Purification:
-
Method: The final product is purified by vacuum distillation.
-
Justification: BAPP has a high boiling point at atmospheric pressure, and heating to such temperatures could lead to degradation.[3] Distillation under reduced pressure allows the compound to boil at a much lower temperature (e.g., 150-152 °C at 2 mmHg), preserving its integrity and yielding a product of high purity (typically ≥98%).[4]
-
Synthesis Workflow Diagram:
Caption: A typical two-step industrial synthesis of BAPP.
Section 3: Applications in Medicinal Chemistry and Drug Discovery
BAPP's true value is realized in its application as a versatile scaffold and linker. Its two primary amine groups provide convenient handles for derivatization, allowing for the construction of complex molecules with tailored biological activities.
Role as a Flexible Linker:
The six-atom chain (N-C-C-C-N) on each side of the piperazine ring provides significant conformational flexibility. This is a critical attribute when designing bivalent ligands or molecules intended to bridge two binding sites on a protein or between two different proteins.
-
Antimalarial Drug Development: Extensive research has utilized the BAPP skeleton to develop novel antimalarial agents.[8][9] In many of these compounds, BAPP serves as a linker between a pharmacophore, such as a 4-aminoquinoline moiety (similar to chloroquine), and another functional group.[10] The rationale is that the BAPP linker helps to overcome chloroquine resistance mechanisms, potentially by altering the molecule's accumulation in the parasite's food vacuole or by engaging with new targets.[8][9]
-
Neurodegenerative Disease Research: Derivatives of BAPP have been investigated for the treatment of neurodegenerative diseases like Alzheimer's and Tauopathies.[11][12] In these contexts, BAPP is used to link different pharmacophoric units that may target aspects of the disease pathology, such as protein aggregation.[12]
-
PROTACs and Molecular Glues: While specific examples in peer-reviewed literature are emerging, the structure of BAPP is ideally suited for the development of Proteolysis Targeting Chimeras (PROTACs). It can serve as the central linker connecting a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
Application as a Building Block:
Beyond its role as a linker, the entire BAPP molecule can serve as a core scaffold. The primary amines can be readily converted into amides, sulfonamides, or secondary/tertiary amines through reductive amination, allowing for the rapid generation of chemical libraries for high-throughput screening.[8] This strategy has been successfully employed to explore the structure-activity relationships (SAR) of new compound series.[9]
Conceptual Application Diagram:
Caption: BAPP as a central linker connecting two pharmacophores.
Section 4: Safety, Handling, and Storage
As with all reactive chemical reagents, adherence to strict safety protocols is paramount when handling BAPP.
-
Hazards: BAPP is classified as a corrosive substance.[13] It can cause severe skin burns and eye damage upon contact.[7] Inhalation of its vapors or mists can lead to chemical burns in the respiratory tract. It is toxic if inhaled, ingested, or absorbed through the skin, and the effects of exposure may be delayed.[3]
-
Personal Protective Equipment (PPE): A self-validating safety system starts with appropriate PPE. Always wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14]
-
-
Spill Response: In case of a spill, eliminate all ignition sources.[13] Absorb the spill with an inert, non-combustible material like sand or dry earth and place it in a sealed container for disposal.[3] Do not use combustible materials like paper towels to absorb large spills.
-
Storage: BAPP should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid halides.[1] The recommended storage temperature is often between 2-8 °C.[1] Store in a tightly sealed container to prevent moisture absorption and oxidation.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[3][14]
-
Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the victim drink two glasses of water if conscious. Seek immediate medical attention.[14]
-
Conclusion
1,4-Bis(3-aminopropyl)piperazine is more than a simple diamine; it is a strategic tool for molecular design. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable component in the toolkit of medicinal chemists and materials scientists. From creating new therapies for infectious and neurodegenerative diseases to formulating advanced polymers, the applications of BAPP are extensive and continue to expand. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the foundation for leveraging its full potential in innovative research and development.
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1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets. PubMed. [Link]
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